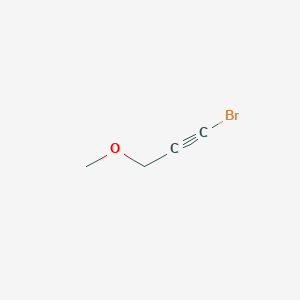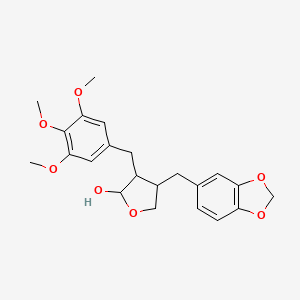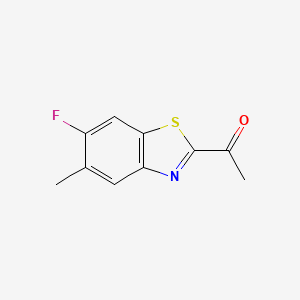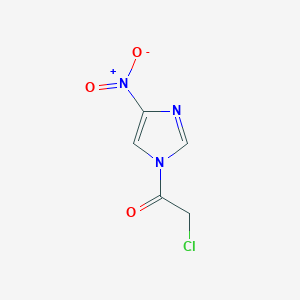
1-Propyne, 1-bromo-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyne, 1-bromo-3-methoxy- is an organic compound with the molecular formula C(_4)H(_7)BrO It is a derivative of propyne, featuring a bromine atom and a methoxy group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propyne, 1-bromo-3-methoxy- can be synthesized through several methods. One common approach involves the bromination of 1-propyne followed by the introduction of a methoxy group. The reaction typically proceeds as follows:
-
Bromination of 1-Propyne
Reagents: 1-Propyne, Bromine (Br(_2))
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of bromine.
:Reaction: CH3C≡CH+Br2→CH3CBr=CHBr
-
Methoxylation
Reagents: 1-Bromo-1-propyne, Sodium Methoxide (NaOCH(_3))
Conditions: The reaction is typically conducted in methanol as a solvent.
:Reaction: CH3CBr=CHBr+NaOCH3→CH3CBr=CHOCH3+NaBr
Industrial Production Methods
Industrial production of 1-propyne, 1-bromo-3-methoxy- generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propyne, 1-bromo-3-methoxy- undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Products: Substituted propyne derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized products such as carboxylic acids or ketones.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Conditions: Typically performed in anhydrous solvents.
Products: Reduced derivatives such as alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, methanol, dimethyl sulfoxide, acetonitrile.
Wissenschaftliche Forschungsanwendungen
1-Propyne, 1-bromo-3-methoxy- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-propyne, 1-bromo-3-methoxy- involves its reactivity with various nucleophiles and electrophiles. The bromine atom and methoxy group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Propyne, 1-bromo-3-methoxy- can be compared with other similar compounds, such as:
1-Propyne, 1-bromo-: Lacks the methoxy group, making it less versatile in certain reactions.
1-Propyne, 1-methoxy-: Lacks the bromine atom, affecting its reactivity with nucleophiles.
1-Bromo-3-methoxypropane: A saturated analog, differing in reactivity and applications.
The presence of both the bromine atom and methoxy group in 1-propyne, 1-bromo-3-methoxy- makes it unique and valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
54339-94-5 |
|---|---|
Molekularformel |
C4H5BrO |
Molekulargewicht |
148.99 g/mol |
IUPAC-Name |
1-bromo-3-methoxyprop-1-yne |
InChI |
InChI=1S/C4H5BrO/c1-6-4-2-3-5/h4H2,1H3 |
InChI-Schlüssel |
ZOLAOFXSTXPBTL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate](/img/structure/B12091571.png)

![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)

![2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12091591.png)

![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)





![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)
